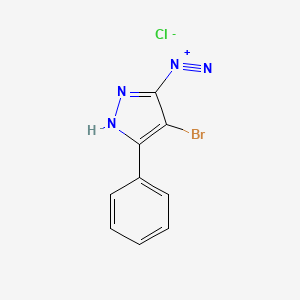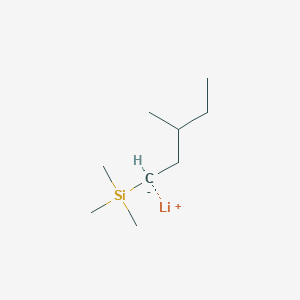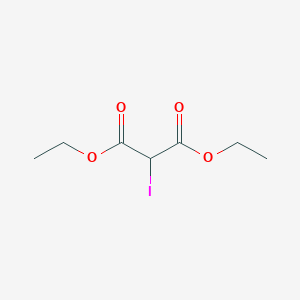
Propanedioic acid, iodo-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, iodo-, diethyl ester, also known as diethyl iodomalonate, is an organic compound with the molecular formula C7H11IO4. It is a derivative of malonic acid where two ethyl groups are esterified, and one hydrogen atom is replaced by an iodine atom. This compound is of interest due to its reactivity and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, iodo-, diethyl ester can be synthesized through the iodination of diethyl malonate. The typical synthetic route involves the following steps:
Formation of Enolate: Diethyl malonate is treated with a strong base such as sodium ethoxide to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, iodo-, diethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form diethyl malonate.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Hydrolysis Conditions: Acidic or basic conditions can be used for hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted malonates can be formed.
Reduction Products: Reduction typically yields diethyl malonate.
Hydrolysis Products: Hydrolysis results in the formation of malonic acid and ethanol.
Applications De Recherche Scientifique
Propanedioic acid, iodo-, diethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Mécanisme D'action
The mechanism of action of propanedioic acid, iodo-, diethyl ester involves its reactivity as an electrophile due to the presence of the iodine atom. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to form new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: The parent compound without the iodine atom.
Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl Bromomalonate: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Propanedioic acid, iodo-, diethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its analogs. The iodine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives .
Propriétés
Numéro CAS |
73817-95-5 |
|---|---|
Formule moléculaire |
C7H11IO4 |
Poids moléculaire |
286.06 g/mol |
Nom IUPAC |
diethyl 2-iodopropanedioate |
InChI |
InChI=1S/C7H11IO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
NWYOFLRIYRNYAR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
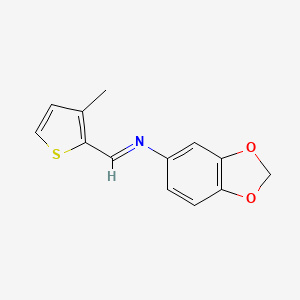
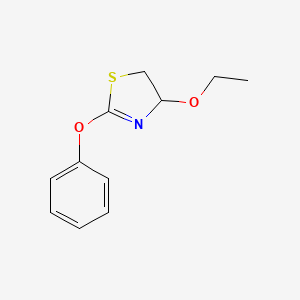
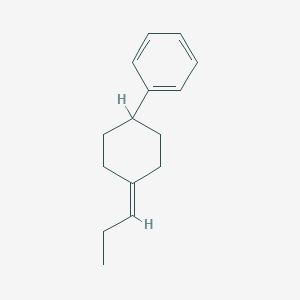
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)
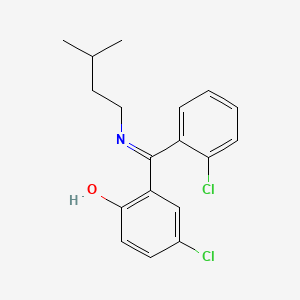
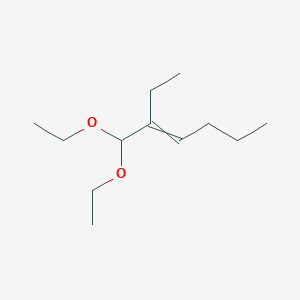
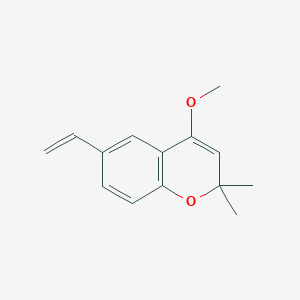
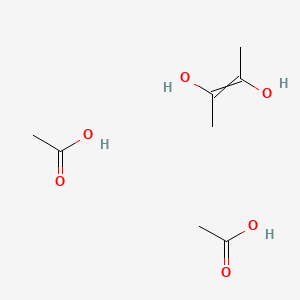
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)
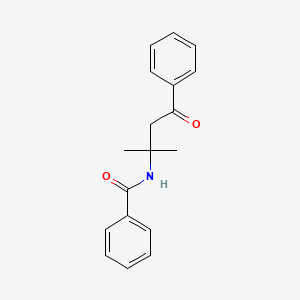
![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
